1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
Overview
Description
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (DADB) is an organic compound belonging to the family of diaza compounds. It is a white crystalline solid with a molecular weight of 197.62 g/mol. DADB is an important compound in the field of organic chemistry due to its unique properties, such as its high solubility in water and its ability to undergo a variety of reactions. DADB has been used in a variety of applications, including as a reagent for the synthesis of a wide range of compounds, as a catalyst, and as a stabilizing agent.
Scientific Research Applications
Synthesis and Stereochemistry
1,4-Diazabicyclo[4,3,0]nonane-2,5,9-triones have been synthesized through cyclization of α-aminoacyl glutamic acids, providing insights into the stereochemistry of these compounds. These synthetic routes and stereochemical investigations contribute to the broader understanding of diazabicyclo compounds (Harnden, 1967).
Interactions with Nicotinic Acetylcholine Receptors
The diazabicyclo compound shows interaction with nicotinic acetylcholine receptors (nAChRs), particularly with α4β2(∗) subtypes. Different hydrogen bond acceptor systems in the compound structure impact its affinity and selectivity for these receptors (Eibl et al., 2013).
Chemical Transformations
Studies on 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane reveal insights into its chemical transformations, highlighting the versatility of diazabicyclo compounds in various chemical reactions (Nikit-skaya & Yakhontov, 1970).
Ferroelectric Materials Design
1,5-Diazabicyclo[3.2.2]nonane has been used in designing organic-inorganic perovskite ferroelectrics, demonstrating its potential in material science and engineering (Han et al., 2022).
Ionic Liquid Synthesis and Application
The synthesis of an acidic ionic liquid using 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate shows the application of diazabicyclo compounds in creating new catalysts for pharmaceutical synthesis (Shirini et al., 2017).
Mechanism of Action
Safety and Hazards
The safety data sheet for 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-9-5-2-7(1)8-3-6-9;;/h7-8H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJSIGUFGXHSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1NCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589516 | |
Record name | 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150208-70-1 | |
Record name | 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diazabicyclo[3.2.2]Nonane dihydrochloride 95+% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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